molecular formula NHCl2<br>Cl2HN B1606774 Chlorimide CAS No. 3400-09-7

Chlorimide

Cat. No. B1606774
Key on ui cas rn: 3400-09-7
M. Wt: 85.92 g/mol
InChI Key: JSYGRUBHOCKMGQ-UHFFFAOYSA-N
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Patent
US04879288

Procedure details

A 2 liter round-bottom flask equipped with a magnetic stirring bar and reflux condenser with a nitrogen inlet was charged with 115.0 g (0.506 mole) of dibenzo[b,f][1,4]thiazepine-11(10-H)one, phosphorous oxychloride 700 ml (7.5 moles) and N,N-dimethylaniline 38.0 g (0.313 mole). The grey suspension was heated to gentle refluxing using a heating mantle. After 6 hours of heating, the resulting amber solution was allowed to cool to room temperature (from about 18°-25°C.) and was analyzed by thin-layer chromatography (TLC) using silica gel plates, developed with ether-hexane (1:1) and detected with ultraviolet light. Analysis revealed the desired imino chloride, Rf =0.70, and an absence of starting lactam.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
ether-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[C:7](=O)[NH:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[S:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:19])=O.CN(C)C1C=CC=CC=1.N(Cl)Cl>>[Cl:19][C:7]1[C:6]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[S:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[N:8]=1

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
C1=CC=CC2=C1C(NC1=C(S2)C=CC=C1)=O
Name
Quantity
700 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
38 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
ether-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(Cl)Cl
Step Four
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 liter round-bottom flask equipped with a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser with a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The grey suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After 6 hours of heating
Duration
6 h

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=C(SC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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